2-(O-Tolyl)quinazoline
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Overview
Description
2-(O-Tolyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(O-Tolyl)quinazoline typically involves the reaction of o-toluidine with anthranilic acid derivatives. One common method includes the cyclization of o-toluidine with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(O-Tolyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline N-oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the quinazoline ring to its dihydro form.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: H2 gas with Pd/C or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
2-(O-Tolyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(O-Tolyl)quinazoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of tyrosine kinases, which are crucial in cancer cell proliferation. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the o-tolyl group.
2-Phenylquinazoline: Similar structure with a phenyl group instead of the o-tolyl group.
4(3H)-Quinazolinone: A quinazoline derivative with a carbonyl group at the 4-position.
Uniqueness: 2-(O-Tolyl)quinazoline is unique due to the presence of the o-tolyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .
Properties
Molecular Formula |
C15H12N2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(2-methylphenyl)quinazoline |
InChI |
InChI=1S/C15H12N2/c1-11-6-2-4-8-13(11)15-16-10-12-7-3-5-9-14(12)17-15/h2-10H,1H3 |
InChI Key |
CJHDYWJGXDJSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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